Ethyl (5-methylisoxazol-3-yl)carbamate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl N-(5-methyl-1,2-oxazol-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7(10)8-6-4-5(2)12-9-6/h4H,3H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZYZEAETPCEON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NOC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398814 | |
| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92087-97-3 | |
| Record name | Ethyl (5-methylisoxazol-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60398814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Analytical Techniques for Characterization
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR: In a proton NMR spectrum of Ethyl (5-methylisoxazol-3-yl)carbamate, distinct signals corresponding to each unique proton environment are expected. The ethyl group should present as a quartet for the methylene (B1212753) (-CH2-) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH3) protons. The methyl group attached to the isoxazole (B147169) ring is expected to appear as a sharp singlet, as is the proton on the isoxazole ring. The N-H proton of the carbamate (B1207046) linkage typically appears as a broad singlet, with a chemical shift that can be dependent on concentration and solvent. msu.edurasayanjournal.co.in
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to each of the seven carbon atoms in the molecule, assuming no coincidental overlap. libretexts.org The chemical shifts are influenced by the electronic environment; for instance, the carbonyl carbon of the carbamate group is expected to be the most downfield signal (160-185 ppm). chemguide.co.uk Carbons of the isoxazole ring typically resonate in the aromatic/alkene region, while the carbons of the ethyl and methyl groups will appear in the upfield (aliphatic) region. libretexts.orgchemguide.co.uk
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Predicted data based on general chemical shift principles.
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Structural Assignment |
| Carbonyl | - | 150 - 170 | -C=O (carbamate) |
| Isoxazole | 6.0 - 6.5 (singlet) | 155 - 170 | C5-CH3 |
| Isoxazole | - | 150 - 160 | C3-NH |
| Isoxazole | - | 95 - 105 | C4-H |
| Ethyl | 4.0 - 4.4 (quartet) | 60 - 70 | -O-CH2- |
| Ethyl | 1.2 - 1.5 (triplet) | 10 - 20 | -CH2-CH3 |
| Methyl | 2.3 - 2.6 (singlet) | 10 - 20 | Isoxazole-CH3 |
| Amine | 8.0 - 10.0 (broad singlet) | - | -NH- |
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C7H10N2O3, the calculated molecular weight is approximately 170.17 g/mol . nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated monoisotopic mass of this compound is 170.06914219 Da. nih.gov An experimental HRMS measurement matching this value would unequivocally confirm the molecular formula C7H10N2O3. The technique can also provide structural information through analysis of fragmentation patterns.
Table 2: Predicted Mass Spectrometry Data for this compound Adducts Data predicted by computational models. uni.lu
| Adduct | Type | Predicted m/z |
| [M+H]⁺ | Protonated Molecule | 171.07642 |
| [M+Na]⁺ | Sodium Adduct | 193.05836 |
| [M+K]⁺ | Potassium Adduct | 209.03230 |
| [M+NH₄]⁺ | Ammonium Adduct | 188.10296 |
| [M-H]⁻ | Deprotonated Molecule | 169.06186 |
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is particularly useful for identifying the presence of specific functional groups. vscht.cz For this compound, characteristic absorption bands would confirm its key structural features.
Table 3: Expected Characteristic IR Absorption Bands for this compound Expected ranges based on characteristic functional group absorptions. vscht.cz
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (carbamate) | Stretch | 3100 - 3500 |
| C-H (alkyl) | Stretch | 2850 - 3000 |
| C=O (carbamate) | Stretch | 1680 - 1750 |
| C=N (isoxazole) | Stretch | 1600 - 1690 |
| C-O (carbamate ester) | Stretch | 1200 - 1300 |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, or byproducts, thereby allowing for its purification and the assessment of its purity level.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the detection and quantification of volatile and thermally stable compounds like carbamates. nih.gov In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. orientjchem.org The separated components then enter the mass spectrometer, where they are ionized and detected, providing both identification and quantification.
While specific GC-MS methods for this compound are not detailed in the available literature, general methods for carbamate analysis often involve extraction from a matrix, followed by direct injection or a derivatization step to improve thermal stability or detection. scispec.co.thspkx.net.cn The method would be validated for linearity, limit of detection (LOD), and limit of quantification (LOQ) to ensure accurate analysis. nih.gov
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and preparative isolation of compounds that may be non-volatile or thermally labile. epa.gov For a compound like this compound, a reverse-phase (RP) HPLC method would be highly suitable. sielc.com
Such a method would typically employ a C18 stationary phase column and a mobile phase consisting of a gradient mixture of water and an organic solvent, such as acetonitrile. epa.govsielc.com Detection is commonly achieved using an ultraviolet (UV) detector set to a wavelength where the isoxazole ring or carbonyl group absorbs strongly. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for accurate purity determination. By scaling up the column size and flow rate, HPLC can also be used for the preparative isolation of the pure compound. sielc.com
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing fundamental insight into the elemental composition of a synthesized molecule. This method is crucial for verifying that the empirical formula of the product matches its theoretical composition, thereby confirming the purity and identity of the substance. For this compound, with a molecular formula of C₇H₁₀N₂O₃, elemental analysis provides quantitative percentages of carbon (C), hydrogen (H), and nitrogen (N).
The theoretical composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements. The molecular weight of this compound is 170.17 g/mol . Based on this, the expected weight percentages of carbon, hydrogen, and nitrogen are calculated.
Detailed Research Findings
In a study detailing the synthesis and characterization of various heterocyclic compounds, this compound was prepared and subjected to elemental analysis to confirm its structure and purity. uni-muenchen.de The experimentally determined values for carbon, hydrogen, and nitrogen were found to be in close agreement with the theoretically calculated percentages. uni-muenchen.de This strong correlation between the found and calculated values serves as robust evidence for the successful synthesis of the target compound. uni-muenchen.de
The comparison between the calculated and experimentally found elemental composition is presented in the table below. The negligible differences observed are well within the acceptable margins of error for this analytical technique, confirming the elemental integrity of the synthesized this compound. uni-muenchen.de
Table 1: Elemental Analysis of this compound
| Element | Calculated (%) | Found (%) uni-muenchen.de |
| Carbon (C) | 49.42 | 49.28 |
| Hydrogen (H) | 5.92 | 5.92 |
| Nitrogen (N) | 16.46 | 16.41 |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For derivatives of isoxazole (B147169), DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p)), are utilized to determine optimized geometries and electronic properties. nih.govresearchgate.net Such studies on related structures help in understanding the distribution of electron density, the locations of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net For Ethyl (5-methylisoxazol-3-yl)carbamate, these calculations would reveal the most electron-rich and electron-poor regions, providing clues about its reactivity and potential sites for interaction with biological macromolecules. The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. researchgate.net
A study on a new sulfamethoxazole (B1682508) Schiff base, which incorporates a 5-methylisoxazol-3-yl moiety, utilized DFT to corroborate its structural and spectroscopic properties. bldpharm.com Similarly, DFT has been applied to study the tautomeric forms of benzo[d]isoxazole derivatives to understand their inhibitory actions. researchgate.net These examples underscore the power of DFT in characterizing the electronic nature of isoxazole-containing compounds.
| Computed Property | Value | Method |
| Molecular Weight | 170.17 g/mol | PubChem 2.1 |
| XLogP3-AA | 1 | XLogP3 3.0 |
| Hydrogen Bond Donor Count | 1 | Cactvs 3.4.6.11 |
| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 |
| Rotatable Bond Count | 3 | Cactvs 3.4.6.11 |
| Exact Mass | 170.06914219 Da | PubChem 2.1 |
| Monoisotopic Mass | 170.06914219 Da | PubChem 2.1 |
| Topological Polar Surface Area | 64.4 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 12 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 163 | Cactvs 3.4.6.11 |
| Isotope Atom Count | 0 | PubChem |
| Defined Atom Stereocenter Count | 0 | PubChem |
| Undefined Atom Stereocenter Count | 0 | PubChem |
| Defined Bond Stereocenter Count | 0 | PubChem |
| Undefined Bond Stereocenter Count | 0 | PubChem |
| Covalently-Bonded Unit Count | 1 | PubChem |
| Compound Is Canonicalized | Yes | PubChem |
Table 1: Computed properties for this compound. Data sourced from PubChem. nih.gov
The biological activity of a molecule is intimately linked to its three-dimensional shape and conformational flexibility. Computational methods can predict the stable conformations of this compound and the energy barriers between them. The carbamate (B1207046) group, in particular, can adopt different conformations due to rotation around the C-N bond, which can be influenced by steric and electronic factors. nih.govacs.org Studies on similar carbamate-containing molecules have shown that the carbamate moiety can impose conformational restrictions. acs.org For instance, the crystal structure analysis of ethyl N-methyl-N-(p-tolylsulphonylmethyl)carbamate revealed a folded conformation. rsc.org Understanding the preferred conformations of this compound is crucial for predicting how it will fit into a biological target's binding site.
Molecular Docking Simulations for Ligand-Target Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a protein target.
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. These simulations generate various possible binding poses and score them based on their predicted binding affinity. For example, in studies of other isoxazole derivatives as inhibitors of enzymes like carbonic anhydrase, molecular docking was used to identify the most likely binding orientations. acs.orgnih.gov The results of such simulations for this compound would provide hypotheses about its mechanism of action at a molecular level.
Beyond predicting the binding pose, molecular docking also reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The carbamate group of this compound, with its hydrogen bond donor (NH) and acceptor (C=O) capabilities, is likely to play a significant role in forming hydrogen bonds with amino acid residues in a protein's active site. nih.govacs.org The methyl group on the isoxazole ring and the ethyl group of the carbamate can participate in hydrophobic interactions. Identifying these key interactions is fundamental for understanding the basis of molecular recognition and for designing more potent and selective inhibitors.
Structure-Based Drug Design Approaches
Structure-based drug design utilizes the three-dimensional structural information of a biological target to design new ligands. researchgate.net If the structure of a target protein for which this compound shows activity is known, this information can be leveraged to optimize its structure. By visualizing the docked pose of the compound within the active site, medicinal chemists can identify opportunities for structural modifications that could enhance binding affinity and selectivity. For example, if a region of the binding pocket is unoccupied, the molecule could be extended to form additional favorable interactions. The carbamate functionality is often incorporated in drug design to act as a stable and cell-permeable peptide bond surrogate. nih.govacs.org The insights gained from computational studies on this compound can thus pave the way for the rational design of novel and more effective therapeutic agents.
Analysis of Ligand Efficiency and Lipophilic Ligand Efficiency Parameters
In the field of drug discovery and computational chemistry, the assessment of a compound's "quality" extends beyond its mere binding affinity. Metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are crucial for evaluating the potential of a molecule to be developed into a viable drug candidate. These parameters provide a way to normalize the potency of a compound by its size and lipophilicity, respectively, offering a more nuanced understanding of its binding capabilities.
Ligand Efficiency (LE) measures the binding energy of a ligand on a per-atom basis. It is a useful metric for comparing the binding efficiency of different-sized molecules. A higher LE value is generally desirable, as it indicates that the molecule is making a more significant contribution to binding affinity relative to its size.
Lipophilic Ligand Efficiency (LLE) , also referred to as Ligand-Lipophilicity Efficiency, relates the potency of a compound to its lipophilicity. High lipophilicity can often lead to issues with solubility, metabolism, and toxicity. Therefore, a higher LLE suggests a more favorable balance between potency and lipophilicity, which is a key consideration in drug design.
A comprehensive analysis of the ligand efficiency and lipophilic ligand efficiency for this compound requires specific biological activity data (such as pIC50, pKi, or pEC50) and its octanol-water partition coefficient (LogP). While computational methods can predict some of these properties, a definitive analysis relies on experimental data.
Based on publicly available information, the following physicochemical properties for this compound have been computationally predicted:
| Property | Value | Source |
| Molecular Formula | C7H10N2O3 | PubChem nih.govuni.lu |
| Heavy Atom Count (HAC) | 12 | PubChem nih.gov |
| Predicted XLogP3 | 1.0 | PubChemLite uni.lu |
The formulas for calculating LE and LLE are as follows:
LE = (1.37 * pActivity) / HAC
LLE = pActivity - LogP
Where 'pActivity' represents the negative logarithm of the binding affinity (e.g., pIC50).
Despite a thorough search of scientific literature and chemical databases, specific experimental or predicted biological activity data (e.g., pIC50, pKi, or pEC50) for this compound against any biological target is not publicly available. The absence of this critical binding affinity data precludes the calculation and detailed research findings for its Ligand Efficiency and Lipophilic Ligand Efficiency parameters.
Therefore, while the conceptual framework for analyzing these important drug-like properties is well-established, a quantitative assessment for this compound cannot be provided at this time. Further experimental studies to determine the biological activity and LogP of this compound are required to perform a meaningful analysis of its ligand and lipophilic ligand efficiencies.
Biological Activity and Mechanistic Investigations
Antimicrobial Efficacy
The potential of Ethyl (5-methylisoxazol-3-yl)carbamate to combat microbial growth has been a subject of scientific interest. This section reviews the existing data on its effectiveness against bacteria and fungi.
Antibacterial Activity
Comprehensive searches of scientific literature and databases did not yield specific studies detailing the antibacterial activity of this compound. While the broader class of carbamates has been investigated for antibacterial properties, no dedicated research focusing on this particular compound's efficacy against bacterial strains was identified.
Antifungal Activity
Similarly, dedicated research on the antifungal properties of this compound is not available in the public domain. Investigations into the antifungal potential of isoxazole (B147169) and carbamate (B1207046) derivatives have been conducted, but specific data for this compound remains to be published.
Anticancer and Antiproliferative Potential
The evaluation of a compound's ability to inhibit cancer cell growth is a critical area of oncological research. This section explores the in vitro cytotoxic effects and mechanistic understanding of this compound's antiproliferative actions.
In Vitro Cytotoxicity Against Various Cancer Cell Lines
There is no publicly available scientific literature or data from clinical trials that reports on the in vitro cytotoxicity of this compound against any cancer cell lines. While other carbamate-containing compounds have demonstrated cytotoxic effects in various cancer models, specific research on this molecule has not been published.
Investigations into Mechanisms of Antiproliferative Action
Consistent with the absence of cytotoxicity data, there are no available studies investigating the potential mechanisms through which this compound might exert antiproliferative effects. Research into its interaction with cellular targets, effects on the cell cycle, or induction of apoptosis has not been reported.
Enzyme Inhibition Studies
The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. However, a thorough review of scientific literature reveals no studies focused on the enzyme inhibition profile of this compound. Research on its potential to target and modulate the activity of any enzyme is currently not documented.
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition
No studies were found that investigated the effect of this compound on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Carbamates as a chemical class are well-known for their ability to inhibit these enzymes. chemscene.comnih.gov For instance, rivastigmine (B141) is a carbamate inhibitor used in the management of Alzheimer's disease. nih.gov These inhibitors typically function by carbamylating a serine residue in the active site of the cholinesterase enzyme.
Reversible and Pseudo-reversible Inhibition Mechanisms
The interaction of carbamates with cholinesterases can be classified as reversible or pseudo-reversible. A reversible inhibitor binds to the enzyme and can be subsequently released, leaving the enzyme intact. Pseudo-reversible inhibition involves the formation of a covalent carbamoyl-enzyme complex that is much more stable than the acetylated enzyme formed with the natural substrate, acetylcholine. nih.gov The enzyme is regenerated, but at a much slower rate. Without experimental data for this compound, its mechanism of inhibition, if any, cannot be determined.
Kinetic Studies of Enzyme Inhibition
Kinetic studies are essential to characterize the potency and mechanism of enzyme inhibitors, typically determining parameters like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). As no research has been published on the cholinesterase-inhibiting properties of this compound, no kinetic data are available.
Histone Deacetylase (HDAC) Inhibition
There is no available research to suggest that this compound is an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are a class of compounds that interfere with the function of HDACs, leading to changes in gene expression and having potential applications in cancer therapy. The structural features required for HDAC inhibition typically include a zinc-binding group, a linker, and a cap group, which are not characteristic of this compound's structure.
Casein Kinase 1 (CK1) Inhibition
No evidence from scientific literature indicates that this compound has any inhibitory activity against Casein Kinase 1 (CK1). CK1 is a family of serine/threonine kinases involved in various cellular processes, and their dysregulation has been linked to diseases such as cancer and neurodegenerative disorders. While some isoxazole-containing compounds have been developed as CK1 inhibitors, the specific compound has not been studied in this context.
Investigations of Other Potential Enzyme Targets
A search of the scientific literature did not reveal any investigations into the effects of this compound on other enzyme targets. Some derivatives of N-(5-methyl-isoxazol-3-yl) have been synthesized and evaluated for the inhibition of human carbonic anhydrase isoforms, though the subject compound was not among them.
Investigations of Other Biological Activities
No specific studies on the broader biological activities of this compound have been published. Research on structurally related compounds, such as ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates, has shown some fungicidal and herbicidal activities. However, these findings cannot be directly attributed to this compound due to structural differences.
Antiviral Activity (e.g., HIV-1 inhibitors)
The carbamate group is recognized for its role in various biologically active compounds, including those investigated as potential inhibitors of the Human Immunodeficiency Virus (HIV). jocpr.com Carbamate residues can be integral to the molecular structure or serve to enhance the pharmacological and pharmacokinetic properties of antiviral agents. jocpr.com A number of organic carbamates have been identified as potential antiviral agents. jocpr.com
Additionally, the broader class of isoxazole-amide derivatives has been noted in the literature for a wide spectrum of biological activities, including antiviral properties. researchgate.net However, a review of the current scientific literature reveals a lack of specific studies investigating the antiviral activity of this compound, particularly as an HIV-1 inhibitor. While the structural components of the molecule, the carbamate and the isoxazole ring, are found in compounds with such activities, direct experimental data for this specific compound is not publicly available.
Analgesic and Anti-inflammatory Properties (General isoxazole relevance)
The isoxazole nucleus is a key feature in many compounds exhibiting analgesic and anti-inflammatory effects. jocpr.com Various derivatives of isoxazole have been synthesized and evaluated for their potential to mitigate pain and inflammation. researchgate.netnih.govnih.govnih.gov
Research has shown that certain isoxazole derivatives possess potent anti-inflammatory and analgesic properties. For instance, a study on amides of 5-amino-3-methyl-4-isoxazolocarboxylic acid derivatives identified compounds with significant anti-inflammatory and antibacterial effects. The presence of a benzoyl group at position 5 of the isoxazole ring was found to be a key contributor to this activity.
In other studies, novel series of isoxazole-containing compounds have been synthesized and tested for their analgesic and anti-inflammatory activities using established models such as the carrageenan-induced paw edema test. nih.gov Some of these derivatives have demonstrated efficacy comparable to or even exceeding that of reference drugs like Indomethacin and Celecoxib. nih.gov The anti-inflammatory action of isoxazole derivatives is often attributed to their ability to inhibit pathways such as the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. jocpr.com
While these findings highlight the potential of the isoxazole scaffold in the development of analgesic and anti-inflammatory agents, specific research on the analgesic and anti-inflammatory properties of this compound has not been identified in the reviewed literature. The biological activity in this regard is inferred from the general properties of the isoxazole class of compounds.
Data Tables
Table 1: General Biological Activities of Isoxazole Derivatives
| Biological Activity | Research Findings | Reference(s) |
| Anti-inflammatory | Isoxazole derivatives have demonstrated strong anti-inflammatory properties, often linked to the inhibition of COX and LOX pathways. | jocpr.comnih.gov |
| Analgesic | Various isoxazole derivatives have shown significant analgesic effects in preclinical models. | researchgate.netnih.gov |
| Antiviral | The isoxazole-amide scaffold is associated with a range of biological activities, including antiviral potential. | researchgate.net |
| Antimicrobial | Certain isoxazole derivatives have been found to possess antibacterial and antifungal properties. | researchgate.net |
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Activity and Selectivity
Modifying the substituents on a parent molecule is a cornerstone of medicinal chemistry, aimed at enhancing efficacy and selectivity while minimizing toxicity. nih.gov While specific SAR studies on Ethyl (5-methylisoxazol-3-yl)carbamate are not extensively detailed in publicly available literature, principles can be derived from research on analogous structures, such as N-(5-methylisoxazol-3-yl)benzenesulfonamide derivatives. arkajainuniversity.ac.innih.gov
Structural modifications can be explored at several positions:
The Methyl Group (C5 of isoxazole): Altering the size and electronics of this group can influence steric interactions and metabolic stability. Replacing the methyl group with larger alkyl groups or electron-withdrawing groups like trifluoromethyl (CF₃) could significantly alter the binding affinity and pharmacokinetic profile. nih.gov The presence of a CF₃ group in some isoxazole-containing compounds has been shown to enhance antimicrobial activity. nih.gov
The Ethyl Group (of the carbamate): The nature of the alcohol portion of the carbamate (B1207046) is crucial. Modifications here can affect solubility, membrane permeability, and metabolic stability. For instance, changing the ethyl group to a larger, more lipophilic group could enhance membrane crossing, while introducing polar functionalities could increase aqueous solubility.
The Carbamate Nitrogen: Substitution on the carbamate's nitrogen atom (transforming the secondary amine to a tertiary one) would significantly impact its hydrogen-bonding capability and metabolic stability. researchgate.net Tertiary amines are often more stable against metabolism. researchgate.net
Table 1: Inferred Impact of Substituent Modifications on Biological Properties This table is based on general principles of medicinal chemistry and data from related isoxazole (B147169) derivatives.
| Position of Modification | Type of Substitution | Potential Impact on Activity/Selectivity | Reference |
|---|---|---|---|
| Isoxazole C5-Methyl | Larger Alkyl Groups | May increase lipophilicity; could introduce steric hindrance at the binding site. | nih.gov |
| Halogens (e.g., CF₃) | Can alter electronic properties and potentially enhance binding energy and potency. | nih.gov | |
| Carbamate Ethyl Group | Longer/Branched Alkyl Chains | Increases lipophilicity, potentially improving membrane permeability. | nih.govnih.gov |
| Cyclic or Aromatic Groups | Could introduce new binding interactions (e.g., pi-stacking) and alter selectivity. | nih.govnih.gov | |
| Carbamate Nitrogen | Addition of an Alkyl Group | Removes hydrogen bond donor capability; may increase metabolic stability. | researchgate.net |
Role of the Isoxazole Moiety in Pharmacological Profiles
Pharmacophoric Element: The isoxazole ring itself can be a key interacting element with a biological target. The arrangement of its nitrogen and oxygen atoms allows it to act as a hydrogen bond acceptor, and its aromatic nature enables it to participate in pi-stacking interactions. researchgate.net
Metabolic Stability: The isoxazole ring is generally stable to metabolic degradation, although the weak N-O bond can be susceptible to cleavage under certain reductive conditions. nih.gov Its inclusion in a molecule can improve the pharmacokinetic profile. nih.gov
Bioisosteric Replacement: In drug design, the isoxazole ring is often used as a bioisostere for other chemical groups, such as phenyl, oxazole, or amide moieties. nih.govsci-hub.senih.gov This strategy, known as bioisosteric replacement, aims to retain or improve biological activity while modifying physicochemical properties like solubility or metabolic stability. researchgate.net For example, replacing a phenyl ring with an isoxazole ring can alter the polarity and hydrogen bonding capacity of a molecule, potentially leading to improved selectivity or reduced off-target effects. drughunter.com
Structural Scaffold: The planar, rigid nature of the isoxazole ring provides a stable scaffold to orient other functional groups—like the carbamate moiety—in a specific conformation required for optimal binding to a receptor or enzyme.
The specific 3-amino-5-methylisoxazole (B124983) arrangement is found in active pharmaceutical ingredients, indicating its utility in establishing effective drug-target interactions. arkajainuniversity.ac.innih.gov
Influence of the Carbamate Group on Biological Efficacy and Stability
The carbamate group (–NH–C(=O)–O–) is a hybrid of an amide and an ester, and its unique properties are widely exploited in drug design. nih.gov
Chemical and Metabolic Stability: Carbamates are generally more stable against chemical and enzymatic hydrolysis than esters. nih.govacs.org This is due to the resonance delocalization of the nitrogen's lone pair of electrons, which reduces the electrophilicity of the carbonyl carbon. This increased stability can prolong the half-life of a drug in the body. nih.govnih.gov
Hydrogen Bonding: The N-H group of the secondary carbamate in this compound can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions are often critical for anchoring a molecule within the active site of a biological target. nih.govacs.org
Prodrug Linker: Carbamate linkages are frequently used in prodrug design to mask a polar amine or hydroxyl group, thereby increasing lipophilicity and improving oral absorption. nih.govacs.org The carbamate can then be cleaved in vivo by metabolic enzymes to release the active drug. nih.gov
Conformational Restriction: The partial double-bond character of the C-N bond in the carbamate group restricts rotation, which can help lock the molecule into a bioactive conformation. nih.gov
Varying the substituents at both the nitrogen and oxygen ends of the carbamate provides a powerful tool to modulate biological and pharmacokinetic properties. researchgate.netnih.gov
Table 2: Properties Conferred by the Carbamate Moiety
| Property | Description | Consequence for Biological Profile | Reference |
|---|---|---|---|
| Hybrid Nature | Exhibits features of both amides and esters. | Structurally stable and capable of key intermolecular interactions. | nih.gov |
| Proteolytic Stability | More resistant to protease-mediated hydrolysis compared to peptide bonds. | Often used as a stable surrogate for amide bonds in peptidomimetics. | nih.govacs.org |
| Hydrogen Bonding | Possesses both H-bond donor (N-H) and acceptor (C=O) sites. | Facilitates specific and strong interactions with biological targets. | nih.gov |
| Modulation | Substituents on the N and O atoms can be easily varied. | Allows for fine-tuning of stability, solubility, and pharmacokinetic properties. | researchgate.netnih.gov |
Stereochemical Considerations in Bioactivity
Stereochemistry plays a pivotal role in pharmacology, as biological systems are chiral and often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule.
This compound, as a molecule, is achiral. It does not possess any stereocenters and therefore has no enantiomers or diastereomers. The molecule has a plane of symmetry that bisects the isoxazole and carbamate groups.
However, the introduction of a chiral center through substituent modification would necessitate stereochemical considerations. For example, if the ethyl group of the carbamate were replaced by a sec-butyl group, or if a substituent on the methyl group created a stereocenter, the resulting enantiomers could exhibit different biological activities. It is a well-established principle that different stereoisomers of a drug can have distinct pharmacological and toxicological profiles. nih.gov Studies on other heterocyclic compounds have demonstrated that the formation of specific chiral supramolecular structures can be crucial for their properties. mdpi.com Therefore, should any derivative of this compound be designed to contain a chiral center, the separation and individual biological evaluation of each stereoisomer would be essential.
Metabolism and Biotransformation Pathways
In Vivo Metabolic Fate of Carbamate (B1207046) Compounds in Biological Systems
The in vivo fate of carbamates is characterized by a series of enzymatic processes designed to detoxify and eliminate the compound from the body. These pathways are common to a wide range of carbamate insecticides and therapeutic agents. epa.gov
The Cytochrome P450 (CYP450) monooxygenase system, located primarily in the liver, is a crucial player in the initial phase of carbamate metabolism. acs.orgmdpi.com These enzymes catalyze a variety of oxidative reactions. For a compound like Ethyl (5-methylisoxazol-3-yl)carbamate, CYP450-mediated oxidation could occur at several positions:
N-dealkylation or O-dealkylation: Removal of the ethyl group.
Hydroxylation of the isoxazole (B147169) ring: Addition of a hydroxyl (-OH) group to the methyl group on the isoxazole ring.
Oxidation of the isoxazole ring: This can sometimes lead to ring cleavage. nih.gov
Sulfoxidation: For carbamates containing sulfur atoms, oxidation of the sulfur is a common pathway. epa.govnih.gov
These oxidative reactions, termed Phase I metabolism, introduce or expose functional groups that prepare the molecule for subsequent (Phase II) conjugation reactions. acs.orgnih.gov The activity of CYP450 enzymes can significantly influence the toxicity of a carbamate, as oxidation may sometimes lead to bioactivation, forming metabolites with equal or greater toxicity than the parent compound. epa.gov
Hydrolysis of the carbamate ester linkage is a major detoxification pathway, catalyzed by carboxylesterases found in the liver, plasma, and other tissues. researchgate.netnih.govnih.gov This reaction cleaves the ester bond, yielding an alcohol (or phenol), an amine, and carbon dioxide. nih.gov
For this compound, esterase-mediated hydrolysis would break down the molecule into ethanol (B145695), 3-amino-5-methylisoxazole (B124983), and carbon dioxide. This cleavage almost invariably leads to a significant reduction in toxicity. epa.govnih.gov The rate of hydrolysis can vary depending on the specific structure of the carbamate and the type of esterase involved. nih.gov
Table 1: Key Enzymes in Carbamate Metabolism
| Enzyme Family | Metabolic Role | Potential Reaction with this compound | Reference |
|---|---|---|---|
| Cytochrome P450 (CYP450) | Phase I Oxidation (Hydroxylation, Dealkylation) | Hydroxylation of the methyl group on the isoxazole ring; O-de-ethylation. | acs.orgmdpi.com |
| Carboxylesterases | Phase I Hydrolysis | Cleavage of the carbamate ester bond to yield ethanol and 3-amino-5-methylisoxazole. | researchgate.netnih.gov |
| UDP-Glucuronosyltransferases (UGTs) | Phase II Conjugation (Glucuronidation) | Conjugation of hydroxylated metabolites with glucuronic acid. | nih.govuomus.edu.iq |
Following Phase I reactions, the resulting metabolites, now bearing functional groups like hydroxyls, undergo Phase II conjugation reactions. uomus.edu.iq These processes further increase water solubility and facilitate excretion.
Glucuronidation: This is a major conjugation pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxylated metabolites. nih.govnih.gov For instance, a hydroxylated metabolite of this compound could be conjugated to form a glucuronide, which is then readily excreted in urine or bile. nih.gov
Sulfate (B86663) Conjugation: Sulfotransferases can add a sulfate group to hydroxylated metabolites, forming highly water-soluble sulfate esters. uomus.edu.iq
Glutathione (B108866) Conjugation: Glutathione S-transferases (GSTs) conjugate reactive electrophilic metabolites with glutathione. This is a critical detoxification pathway, preventing reactive molecules from damaging cellular components like DNA and proteins. uomus.edu.iquomustansiriyah.edu.iq The resulting glutathione adducts are typically processed further into mercapturic acids before excretion. uomustansiriyah.edu.iq
Identification and Characterization of Metabolites
The identification of metabolites is essential for understanding the biotransformation and potential toxicity of a compound. While specific metabolites for this compound have not been documented, predictions can be made based on related compounds. The primary metabolites of carbamates like carbaryl (B1668338) and carbofuran (B1668357) are their corresponding phenols (1-naphthalenol and carbofuran phenol, respectively) and various hydroxylated derivatives, which are subsequently found as glucuronide and sulfate conjugates. epa.govnih.gov
For this compound, potential metabolites would include:
3-Amino-5-methylisoxazole: From the hydrolysis of the carbamate ester bond.
Hydroxymethyl-isoxazolyl carbamate: From the oxidation of the methyl group on the isoxazole ring.
Isoxazole ring-opened products: The isoxazole ring itself can be subject to metabolic cleavage, potentially forming reactive species like enimines or cyanoacroleins, although this is considered a less common pathway. nih.govresearchgate.net
These primary metabolites would likely be found in biological systems as their glucuronide or sulfate conjugates. Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are crucial for separating and identifying such metabolites in biological matrices like urine, blood, and tissue samples. researchgate.netsciex.com
Table 2: Predicted Metabolites of this compound
| Predicted Metabolite | Formation Pathway |
|---|---|
| 3-Amino-5-methylisoxazole | Esterase-mediated hydrolysis |
| Ethanol | Esterase-mediated hydrolysis |
| Ethyl (5-(hydroxymethyl)isoxazol-3-yl)carbamate | CYP450-mediated oxidation of the methyl group |
Factors Influencing Metabolic Rate, Including Enzyme Induction and Inhibition
The rate at which this compound is metabolized can be significantly altered by various factors, leading to changes in its efficacy and toxicity profile. These factors primarily involve the induction or inhibition of metabolic enzymes like CYP450 and esterases. betterhealth.vic.gov.au
Enzyme Induction: This is a process where exposure to certain chemicals increases the synthesis of metabolic enzymes, leading to a faster metabolic rate. wikipedia.orgauckland.ac.nz For example, pretreatment with compounds like ethanol or acetone (B3395972) has been shown to induce the metabolism of ethyl carbamate, likely by increasing the activity of specific CYP450 isozymes. nih.gov This accelerated metabolism generally leads to faster clearance of the parent compound.
Enzyme Inhibition: Conversely, some compounds can inhibit the activity of metabolic enzymes, slowing down the metabolism of a substrate. wikipedia.org Concurrent administration of ethanol with ethyl carbamate has been shown to inhibit its metabolism. nih.gov Other carbamates can also act as inhibitors; for instance, carbaryl can inhibit the metabolism of other carbamates. nih.govdoi.org This inhibition can lead to prolonged exposure to the parent compound.
Genetic polymorphisms in metabolic enzymes, age, gender, and diet are other factors that can contribute to individual differences in metabolic rates. betterhealth.vic.gov.au
Mechanistic Studies of Metabolite Formation and Transformation
Mechanistic studies provide insight into the precise chemical steps involved in metabolic reactions.
The hydrolysis of the carbamate ester bond by esterases is a well-studied mechanism. It typically involves a catalytic triad (B1167595) of amino acids (e.g., serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine residue initiates a nucleophilic attack on the carbonyl carbon of the carbamate, leading to the formation of a transient tetrahedral intermediate and subsequent cleavage of the ester bond. nih.gov
The CYP450-catalyzed oxidation mechanism involves the activation of molecular oxygen by the heme iron center of the enzyme. This process generates a highly reactive oxygen species that is then transferred to the substrate, resulting in hydroxylation or other oxidative transformations. nih.gov
Studies on isoxazole-containing compounds suggest that their metabolism can sometimes lead to the formation of reactive intermediates. nih.govresearchgate.net For example, oxidation of the isoxazole ring can lead to its cleavage, forming reactive species that have the potential to bind covalently to macromolecules like proteins and DNA, a process known as bioactivation. nih.gov The formation of such reactive metabolites is a key area of investigation in toxicology.
Ecotoxicological Considerations and Environmental Fate
Degradation Pathways in Environmental Compartments
Degradation is a critical process that determines the persistence of a chemical in the environment. It can occur through biotic (microbial) and abiotic (non-biological) mechanisms.
Microbial Degradation in Soil and Water
The microbial breakdown of pesticides is a primary route of dissipation in both soil and aquatic environments. Carbamate (B1207046) pesticides, as a class, are generally susceptible to microbial degradation. nih.govwho.int The rate and extent of this degradation are influenced by various environmental factors, including temperature, moisture, pH, and the composition of the microbial community. nih.gov
While no specific studies on the microbial degradation of Ethyl (5-methylisoxazol-3-yl)carbamate were identified, research on structurally similar compounds offers valuable insights. For instance, studies on the degradation of other carbamates like carbaryl (B1668338) and carbofuran (B1668357) indicate that hydrolysis of the carbamate ester linkage is a key initial step in their microbial metabolism. nih.gov This process is often facilitated by microbial enzymes.
Furthermore, research on 3-amino-5-methylisoxazole (B124983), a compound sharing the 5-methylisoxazole (B1293550) core with the target substance, has demonstrated its potential for biodegradation in water/sediment systems. This suggests that the isoxazole (B147169) ring, while relatively stable, can be cleaved by microbial action. The presence of functional groups, such as the ethyl carbamate side chain, can significantly influence the rate and pathway of degradation.
Photodegradation and Other Abiotic Processes
Abiotic degradation processes, particularly photodegradation (breakdown by sunlight), can also contribute to the transformation of chemical compounds in the environment. The light absorption characteristics of carbamates can lead to their decomposition in aquatic environments. who.int
Hydrolysis, another significant abiotic process, is a key degradation pathway for many carbamate pesticides, especially under alkaline conditions. nih.gov The ester linkage in the carbamate group is susceptible to cleavage by water. The rate of hydrolysis is pH-dependent, generally increasing with higher pH.
While specific photodegradation and hydrolysis data for this compound are unavailable, its chemical structure suggests a potential for both processes. The isoxazole ring and the carbamate linkage are chromophores that can absorb UV radiation, potentially leading to photolytic cleavage. The ester bond in the carbamate moiety is also susceptible to hydrolysis.
Environmental Persistence and Mobility Assessment
The persistence of a chemical refers to the length of time it remains in a particular environmental compartment, while mobility describes its ability to move within and between compartments (e.g., from soil to groundwater).
Generally, carbamate herbicides are considered to have relatively short persistence in soil, with half-lives often ranging from one to four weeks. uni.lu However, persistence is highly dependent on soil properties and environmental conditions. nih.gov
The mobility of a pesticide in soil is influenced by its water solubility and its tendency to adsorb to soil particles. Chemicals with high water solubility and low adsorption coefficients are more likely to be mobile and potentially leach into groundwater. The mobility of carbamates can be influenced by soil pH. uni.lu
For this compound, specific data on its persistence and mobility are not available. To estimate these properties, one would need experimental data on its soil sorption coefficient (Koc) and its degradation half-life in various soil types. Without this information, a definitive assessment of its environmental persistence and mobility cannot be made.
Assessment of Transformation Products in the Environment
The degradation of a parent compound in the environment can lead to the formation of various transformation products, which may themselves be of environmental concern. Therefore, a complete environmental assessment must also consider the fate and effects of these products.
The hydrolysis of the carbamate bond in this compound would likely yield 3-amino-5-methylisoxazole and ethanol (B145695). As mentioned earlier, 3-amino-5-methylisoxazole has been shown to be biodegradable. Further degradation of the isoxazole ring could lead to the formation of smaller, more polar molecules.
A comprehensive assessment would require the identification and quantification of the major transformation products of this compound under various environmental conditions and an evaluation of their own persistence, mobility, and toxicity.
Data Tables
Due to the absence of specific experimental data for this compound, the following table presents predicted physicochemical properties which can give an indication of its likely environmental behavior.
| Property | Predicted Value | Source |
| Molecular Formula | C7H10N2O3 | PubChem nih.gov |
| Molecular Weight | 170.17 g/mol | PubChem nih.gov |
| XlogP3 | 1.0 | PubChem nih.gov |
| Water Solubility | Data not available | |
| Vapor Pressure | Data not available | |
| Henry's Law Constant | Data not available |
Current and Future Research Directions
Design and Synthesis of Novel Ethyl (5-methylisoxazol-3-yl)carbamate-Based Analogs
The design and synthesis of novel analogs based on the this compound scaffold are pivotal for exploring and optimizing its biological activities. Research in this area focuses on modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties.
A common strategy involves the modification of the isoxazole (B147169) ring and the carbamate (B1207046) side chain. For instance, various synthetic routes are employed to create derivatives of the 5-methylisoxazole (B1293550) core. nih.govijpca.org One established method is the Claisen-Schmidt condensation reaction to produce chalcones, which then serve as precursors for isoxazole ring formation. ijpca.org Another approach involves the one-pot synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes using catalysts like tert-butyl nitrite (B80452) or isoamyl nitrite. ijpca.org Ultrasound irradiation has also been explored as a green chemistry approach to accelerate the synthesis of isoxazole derivatives. researchgate.net
Furthermore, the synthesis of N-(5-methyl-isoxazol-3-yl) containing compounds has been a subject of interest. For example, a series of N-(5-methyl-isoxazol-3-yl/1,3,4-thiadiazol-2-yl)-4-(3-substitutedphenylureido) benzenesulfonamide (B165840) derivatives have been designed and synthesized to explore their potential as enzyme inhibitors. nih.gov The synthesis of such analogs allows for the investigation of structure-activity relationships, where different substituents on the phenylureido and isoxazole moieties can be correlated with their biological effects.
The Curtius rearrangement of acyl azides derived from related naphthofuran carboxylic acids has been utilized to generate various carbamates by reacting with different alcohols and phenols, demonstrating a versatile method for modifying the carbamate portion of the molecule. jocpr.com This approach could be adapted to generate a library of this compound analogs with diverse ester groups.
Table 1: Synthetic Strategies for Isoxazole and Carbamate Derivatives
| Synthetic Method | Precursors | Key Features | Reference |
| Claisen-Schmidt Condensation | Chalcones | Formation of isoxazole ring. | ijpca.org |
| One-pot Synthesis | Substituted aldoximes and alkynes | Use of catalysts like tert-butyl nitrite. | ijpca.org |
| Ultrasound-Assisted Synthesis | Varies | Green chemistry approach, accelerated reaction. | researchgate.net |
| Curtius Rearrangement | Acyl azides, alcohols/phenols | Versatile modification of the carbamate group. | jocpr.com |
Future design strategies will likely involve computational modeling and combinatorial chemistry to create and screen large libraries of analogs for desired biological activities. The goal is to identify lead compounds with improved therapeutic or agrochemical profiles.
Exploration of New Therapeutic and Agrochemical Applications
The structural motifs present in this compound suggest a broad potential for various biological activities, making it a fertile ground for the exploration of new therapeutic and agrochemical applications.
In the realm of therapeutics, isoxazole derivatives have been investigated for a range of pharmacological effects. For instance, derivatives of 5-methylisoxazole have been screened as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. nih.govnih.gov While some synthesized N-(5-methyl-isoxazol-3-yl)-based sulfonamides showed weak to modest inhibition of certain CA isoforms, they serve as a starting point for developing more potent and selective inhibitors. nih.gov
Furthermore, isoxazole derivatives have demonstrated potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. frontiersin.org Studies on novel isoxazole derivatives have identified compounds with significant COX-2 inhibitory activity, suggesting their potential as anti-inflammatory drugs with a favorable side-effect profile. frontiersin.org The anti-inflammatory potential is further supported by the discovery of 4,5-diarylisoxazol-3-carboxylic acids as potent inhibitors of leukotriene biosynthesis. nih.gov Additionally, various isoxazole-containing compounds have been evaluated for their antimicrobial and anticancer activities. nih.gov
In the agrochemical sector, isoxazole derivatives have a history of use as pesticides. researchgate.net Research has shown that compounds containing the 5-methylisoxazole moiety exhibit fungicidal and herbicidal properties. researchgate.net For example, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates displayed inhibitory activity against several fungal plant pathogens and various plant species. researchgate.net Carbamates, as a class, are well-known insecticides that act by inhibiting acetylcholinesterase. institutoidv.org The combination of the isoxazole and carbamate moieties in this compound and its analogs could lead to the development of novel pesticides with unique modes of action or improved efficacy.
Table 2: Investigated Biological Activities of Isoxazole Derivatives
| Biological Target/Activity | Example Compound Type | Key Findings | Reference |
| Carbonic Anhydrase Inhibition | N-(5-methyl-isoxazol-3-yl)-based sulfonamides | Weak to modest inhibition of hCA I, II, VII, and XII. | nih.gov |
| Cyclooxygenase (COX) Inhibition | Novel isoxazole derivatives | Potent and selective COX-2 inhibition. | frontiersin.org |
| Anti-inflammatory | 4,5-diaryloisoxazol-3-carboxylic acids | Potent inhibition of leukotriene biosynthesis. | nih.gov |
| Fungicidal/Herbicidal | Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates | Inhibition against various fungi and plants. | researchgate.net |
Future research will likely focus on high-throughput screening of this compound analogs against a wider range of biological targets to uncover new therapeutic and agrochemical leads.
Development of Advanced Delivery Systems for (5-methylisoxazol-3-yl)carbamate Derivatives
To enhance the efficacy and reduce the environmental impact of (5-methylisoxazol-3-yl)carbamate derivatives, particularly in agrochemical applications, the development of advanced delivery systems is a critical area of research. Controlled-release formulations and nanocarriers are at the forefront of this endeavor. iaea.orgresearchgate.net
Controlled-release (CR) technology aims to prolong the effective period of a pesticide and reduce the frequency of application. nih.gov For carbamate insecticides like carbofuran (B1668357), CR formulations have been developed using biodegradable polymers such as sodium carboxymethylcellulose, often in combination with clays (B1170129) like bentonite. nih.gov These formulations have been shown to slow down the release of the active ingredient, extending its period of optimum availability and improving its efficacy against pests like nematodes. nih.gov Similar strategies could be applied to this compound to optimize its release profile in soil and enhance its performance as a pesticide.
Nanotechnology offers promising solutions for pesticide delivery. iaea.orgresearchgate.net Nano-delivery systems, such as polymeric nanocapsules and nanoemulsions, can protect the active ingredient from environmental degradation, improve its solubility, and enable targeted delivery. researchgate.netnih.gov For instance, controlled-release nanoformulations of the fungicide carbendazim (B180503) have been prepared using amphiphilic copolymers, which demonstrated a prolonged release compared to commercial formulations. nih.gov The development of nano-emulgels has also been shown to improve the cellular permeability of isoxazole-carboxamide derivatives, suggesting a potential strategy for enhancing the bioavailability of therapeutic analogs. nih.gov
Table 3: Advanced Delivery Systems for Carbamate and Isoxazole Compounds
| Delivery System | Active Ingredient Class | Key Advantages | Reference |
| Controlled-Release Formulations | Carbamate Insecticides | Prolonged efficacy, reduced application frequency. | nih.govagriallis.com |
| Nano-emulgels | Isoxazole-carboxamides | Improved cellular permeability. | nih.gov |
| Polymeric Nanocapsules | General Pesticides | Protection from degradation, controlled release. | iaea.orgresearchgate.net |
| Amphiphilic Copolymer Nanoformulations | Benzimidazole Fungicides | Prolonged release, enhanced bioefficacy. | nih.gov |
Future research in this area will focus on designing "smart" delivery systems that can release the active (5-methylisoxazol-3-yl)carbamate derivative in response to specific environmental stimuli, such as pH, temperature, or the presence of the target pest or pathogen.
Integration of Omics Technologies in Mechanistic Biological Studies
Understanding the precise molecular mechanisms of action of this compound and its analogs is crucial for their rational design and safe application. The integration of "omics" technologies, including transcriptomics, proteomics, and metabolomics, provides a powerful toolkit for these mechanistic investigations. mdpi.comnih.gov
Transcriptomic analysis, such as RNA sequencing (RNA-Seq), can reveal global changes in gene expression in target organisms upon exposure to a compound. researchgate.netmdpi.comfrontiersin.org For example, transcriptomic studies on fungi treated with isoxazole-based fungicides can identify the cellular pathways that are perturbed, such as sterol biosynthesis. frontiersin.org This information can help to pinpoint the molecular target of the fungicide and uncover mechanisms of resistance. researchgate.netmdpi.com
Proteomics, the large-scale study of proteins, can identify changes in protein abundance and post-translational modifications in response to compound treatment. nih.govresearchgate.net This can provide insights into the cellular processes affected by the compound and help to identify its protein targets. Proteomic approaches have been used to investigate the mode of action of antifungal biocides and to discover new protein targets for drug design. researchgate.net
Metabolomics involves the comprehensive analysis of small-molecule metabolites in a biological system. researchgate.netmdpi.com By comparing the metabolic profiles of treated and untreated organisms, researchers can identify the metabolic pathways that are disrupted by a compound. researchgate.netmdpi.com This approach has been used to study the mode of action of fungicides and to identify biomarkers of exposure to pesticides. mdpi.commdpi.com Metabolomic studies on plants exposed to pesticides have revealed alterations in amino acid metabolism, lipid metabolism, and energy metabolism. researchgate.net
Table 4: Applications of Omics Technologies in Pesticide and Drug Research
| Omics Technology | Application | Key Insights | Reference |
| Transcriptomics (RNA-Seq) | Fungicide mode of action studies | Identification of perturbed cellular pathways (e.g., sterol biosynthesis). | frontiersin.orgresearchgate.netmdpi.com |
| Proteomics | Antifungal biocide research | Discovery of protein targets and mechanisms of action. | nih.govresearchgate.net |
| Metabolomics | Pesticide exposure studies | Identification of disrupted metabolic pathways (e.g., amino acid, lipid metabolism). | researchgate.netmdpi.com |
The integration of these omics technologies in a systems biology approach will provide a holistic understanding of the biological effects of this compound and its derivatives. This knowledge will be invaluable for optimizing their activity, predicting potential off-target effects, and ensuring their safe and effective use in medicine and agriculture.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl (5-methylisoxazol-3-yl)carbamate, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via carbamate formation using phenyl chloroformate and amines. For example, in a similar synthesis of phenyl (5-(tert-butyl)isoxazol-3-yl)carbamate, triethylamine or N,N-diisopropylethylamine was used as a base in dichloromethane (DCM) or 1,4-dioxane at 30–90°C, achieving yields of 20–58% . To improve yields, consider optimizing solvent polarity (e.g., THF vs. DCM), adjusting stoichiometry of reagents (e.g., 1.1 equivalents of base), and controlling reaction temperature to avoid side reactions.
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are critical. For example, ¹H NMR of analogous compounds confirmed structural integrity via chemical shifts (e.g., δ 1.30 ppm for tert-butyl groups, δ 6.48 ppm for isoxazole protons) . HRMS with electrospray ionization (ESI) provides accurate molecular weight confirmation (e.g., MH+ 261.3 for phenyl carbamate derivatives) . Pair these with Fourier-Transform Infrared (FTIR) to identify carbamate C=O stretches (~1700 cm⁻¹).
Q. How can researchers validate the purity of this compound in complex matrices?
- Methodology : Use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with fluorescence detection. For ethyl carbamate analogs, pre-column derivatization with 9-xanthydrol enhanced sensitivity in HPLC, achieving detection limits in the µg/kg range . Intra-day precision (RSD ≤0.49%) and inter-day validation (RSD ≤8.76%) are essential for reproducibility .
Advanced Research Questions
Q. What mechanistic insights explain low yields in carbamate syntheses, and how can side products be mitigated?
- Methodology : Low yields (e.g., 20% in 1,4-dioxane at 90°C ) may arise from competing hydrolysis or incomplete amine activation. Mechanistic studies using density functional theory (DFT) can model reaction pathways, while monitoring intermediates via LC-MS helps identify bottlenecks. To suppress side reactions, employ anhydrous conditions, catalytic DMAP (4-dimethylaminopyridine) for acyl transfer , or switch to less nucleophilic solvents like tetrahydrofuran (THF).
Q. How do spectral data discrepancies arise in NMR characterization, and how should they be resolved?
- Methodology : Discrepancies in ¹H NMR (e.g., unexpected splitting or integration ratios) may stem from rotamers, hydrogen bonding, or paramagnetic impurities. For example, carbamate NH protons often exhibit broad signals due to hydrogen bonding . Use variable-temperature NMR to assess dynamic effects, or employ deuterated solvents (e.g., DMSO-d6) to stabilize signals. Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments.
Q. What strategies are effective in assessing the ecological impact of carbamate derivatives?
- Methodology : Conduct biodegradation studies using OECD 301F (manometric respirometry) to evaluate persistence. For toxicity, use Daphnia magna acute assays (OECD 202) or algal growth inhibition tests (OECD 201). Ethyl carbamate is classified as a probable carcinogen by IARC , so prioritize structure-activity relationship (SAR) studies to compare the target compound’s bioactivity with known toxicophores (e.g., isoxazole ring substitutions).
Q. How can researchers resolve contradictions in stability data under varying storage conditions?
- Methodology : Stability studies should follow ICH guidelines (Q1A–Q1E). For example, conflicting data on ethyl carbamate degradation in acidic vs. alkaline conditions can be addressed by accelerated stability testing (40°C/75% RH) and HPLC monitoring. Use Arrhenius modeling to extrapolate shelf life, and consider lyophilization for hygroscopic derivatives.
Methodological Considerations
- Synthetic Optimization : Reference reaction conditions from (e.g., triethylamine in DCM at 30°C for 3 hours) but explore microwave-assisted synthesis to reduce time .
- Analytical Validation : Adopt GC-MS protocols from , using isotopically labeled internal standards (e.g., d5-ethyl carbamate) to correct for matrix effects .
- Toxicity Screening : Align with EPA Ecotox databases and IARC hazard classifications , emphasizing in silico tools like molecular docking (as in ) to predict binding to targets like GSK-3β .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
